7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate
Description
7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate is a bicyclic heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core. The structure includes:
- Pyrazine ring: A six-membered diazine ring fused with the triazole, enhancing aromaticity and electronic diversity.
- Substituents: A tert-butyl group at position 7 and a methyl ester at position 3, which confer steric bulk and modulate solubility. The dicarboxylate esters at positions 3 and 7 make it a versatile intermediate for further functionalization.
This compound is primarily used in organic synthesis as a precursor for bioactive molecules, particularly in central nervous system (CNS) drug development . Its structural framework is common in P2X7 receptor antagonists, which are investigated for neuropsychiatric disorders .
Properties
IUPAC Name |
7-O-tert-butyl 3-O-methyl 6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(18)15-5-6-16-8(7-15)13-14-9(16)10(17)19-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRZFECYZQXFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(=O)OC)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate is a compound belonging to the triazolo[4,3-a]pyrazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by relevant research findings and data.
- Chemical Name : this compound
- Molecular Formula : C₁₂H₁₈N₄O₄
- Molecular Weight : 282.3 g/mol
- CAS Number : 1425334-80-0
Antibacterial Activity
Research has indicated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. A study evaluating various compounds showed that certain derivatives demonstrated moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to 7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine were tested for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli.
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 32 |
| 7-tert-butyl | 32 | 16 |
The results indicate that this compound has comparable activity to established antibiotics like ampicillin .
Antifungal Activity
In addition to antibacterial effects, triazolo[4,3-a]pyrazine derivatives have shown antifungal activity. A study reported that several compounds within this class inhibited the growth of fungi such as Candida albicans. The antifungal activity was evaluated using the microbroth dilution method:
| Compound | MIC against C. albicans (μg/mL) |
|---|---|
| Compound A | 64 |
| Compound B | 128 |
| 7-tert-butyl | 32 |
These findings suggest that the compound could be a candidate for further development as an antifungal agent .
Anticancer Potential
The anticancer potential of triazolo[4,3-a]pyrazine derivatives is an area of growing interest. Preliminary studies have shown that some derivatives induce apoptosis in cancer cell lines. For instance, a recent study highlighted the cytotoxic effects of similar compounds on melanoma cell lines:
| Compound | IC₅₀ (μM) |
|---|---|
| Compound A | 10 |
| Compound B | 15 |
| 7-tert-butyl | 12 |
These results indicate that the compound may possess significant anticancer properties worth exploring further in clinical settings .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the triazolo[4,3-a]pyrazine scaffold can enhance biological activity. For example:
- Substituents at R1 and R2 : Alkyl groups tend to increase lipophilicity and cell permeability.
- Indole Moiety : Compounds with indole substitutions generally exhibit higher antibacterial activity due to enhanced interactions with target receptors.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural similarity to .
Key Differences and Implications
(a) Heterocyclic Core Modifications
- Triazolo vs. Imidazo/Pyrazolo Cores : The triazolo[4,3-a]pyrazine core (target compound) offers greater nitrogen density compared to imidazo[1,2-a]pyrazine () or pyrazolo[1,5-a]pyrazine (). This increases hydrogen-bonding capacity and metabolic resistance, critical for CNS bioavailability .
- Electronic Effects : The triazole’s electron-deficient nature enhances interactions with polar protein pockets, whereas imidazole/pyrazole cores may prioritize hydrophobic interactions .
(b) Substituent Effects
- In contrast, phenyl substituents (e.g., compound 25) enhance π-π stacking but may limit BBB penetration .
- Ester vs. Ketone Functionalization: The dicarboxylate esters in the target compound facilitate hydrolytic derivatization into amides or acids. Methanone substituents (e.g., JNJ 7u) directly engage receptor sites but require synthetic precision .
Pharmacological Derivatives
- P2X7 Antagonists: Derivatives with trifluoromethyl or cyanopyridine groups () demonstrate anti-inflammatory and neuroprotective effects in preclinical models.
- Cytotoxic Agents : Analogues with nitroimidazole substituents () are explored for anticancer activity.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step approach:
- Construction of the 5,6-dihydro-triazolo[4,3-a]pyrazine core.
- Introduction of tert-butyl and methyl ester groups at the 3 and 7 positions.
- Functional group transformations using coupling agents and protecting groups to achieve the final dicarboxylate structure.
The key synthetic challenge lies in the formation of the fused triazolo-pyrazine ring system, which is often achieved via cyclization reactions involving hydrazine derivatives and triazole dicarbonyl precursors.
Preparation of the Fused Heterocyclic Core
Research literature on triazolo-fused pyrazines indicates that the core structure can be synthesized by reacting triazole dicarbonyl compounds with hydrazine hydrate, yielding diacylhydrazides that cyclize under heat or acidic conditions to form the triazolo-pyrazine ring system.
- Method: Reaction of triazole diesters with hydrazine hydrate in ethanol, followed by cyclization via heating or acid catalysis.
- Yield: Approximately 80% in related systems.
- References: Fournier and Miller's work on 1,2,3-triazolo[4,5-d]pyridazines and related triazolo-pyrazines.
Introduction of tert-Butyl and Methyl Ester Groups
The tert-butyl and methyl ester functionalities are typically introduced through esterification or amidation reactions using protected amino acids or carboxylic acid derivatives.
- Use of tert-butoxycarbonyl (Boc) protecting groups is common to install tert-butyl esters.
- Methyl esters are introduced via reaction with methylating agents or by using methyl ester-containing precursors.
Coupling Reactions and Final Assembly
The final assembly of the compound involves coupling the triazolo-pyrazine core with appropriate acid derivatives using carbodiimide-mediated amide bond formation, often facilitated by additives like N-hydroxybenzotriazole (HOBT) to improve yields and reduce side reactions.
Typical reaction conditions and reagents:
| Parameter | Details |
|---|---|
| Coupling agents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) |
| Additives | N-Hydroxybenzotriazole (HOBT) |
| Solvents | Dichloromethane (CH2Cl2), N,N-Dimethylformamide (DMF), Acetonitrile |
| Temperature | 0 °C to room temperature (20-25 °C), sometimes heated to 65-70 °C for extended times |
| Reaction time | 4 to 22 hours |
| Workup | Quenching with aqueous sodium bicarbonate, extraction with ethyl acetate, drying over Na2SO4 |
| Purification | Flash chromatography, recrystallization from ethyl acetate/petroleum ether mixtures |
Experimental Data from Representative Syntheses
Data extracted from patent and chemical supplier experimental sections provide quantitative insight into yields and conditions for related compounds with the triazolo-pyrazine core:
| Entry | Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|
| 1 | 86 | Amide formation with EDC/HOBT in CH2Cl2 at 0 °C to room temp, 4 h stirring under nitrogen | Purification by flash chromatography; off-white solid product |
| 2 | 82 | Activation of acid with 1,1-carbonyldiimidazole in acetonitrile, addition of triazolo-pyrazine, heated to 65-70 °C for 22 h | Recrystallization from ethyl acetate/petroleum ether; high purity |
| 3 | 81 | EDC/HOBT coupling in DMF at 20 °C for 15 h with triethylamine | Extraction and chromatography purification; white solid intermediate |
| 4 | 71.8 | EDC/HOBT coupling in DMF at 0-20 °C for 16 h | Purification by flash chromatography; detailed 1H NMR data available |
| 5 | 47.5 | Comparative method using EDC/HOBT in dichloromethane at 0-5 °C for 14 h | Lower yield, column chromatography purification |
Mechanistic Insights and Optimization Notes
- The use of EDC/HOBT coupling systems is standard for amide bond formation in these syntheses, providing good yields and minimizing side reactions such as racemization.
- Reaction temperatures are carefully controlled, often starting at 0 °C to reduce side reactions, then allowed to warm to room temperature.
- Solvent choice impacts solubility and reaction kinetics; dichloromethane and DMF are preferred for their polarity and compatibility with carbodiimide chemistry.
- Purification methods such as flash chromatography and recrystallization are essential to obtain pure compounds suitable for further applications.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|
| Cyclization to form core | Hydrazine hydrate, heating/acid catalysis | ~80 | Formation of fused triazolo-pyrazine ring |
| Esterification/protection | Boc protection, methyl ester introduction | N/A | Installation of tert-butyl and methyl esters |
| Coupling (amide bond formation) | EDC/HOBT, CH2Cl2 or DMF, 0-25 °C, 4-22 h | 71.8–86 | High yields with optimized conditions |
| Purification | Flash chromatography, recrystallization | N/A | Essential for product purity |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate?
- Methodology: Multi-step synthesis typically involves cyclization to form the triazolo-pyrazine core, followed by alkylation to introduce the tert-butyl and methyl groups. Esterification is then used to attach carboxylate moieties .
- Optimization Challenges: Reaction conditions (e.g., inert atmosphere, solvent choice) significantly impact yield. For example, alkylation steps may require controlled temperatures (~60–80°C) to avoid side reactions .
Q. How is structural confirmation achieved for this compound?
- Analytical Techniques:
- NMR Spectroscopy: H and C NMR confirm substituent positions and ring saturation. For instance, H NMR of analogous compounds shows characteristic peaks for tert-butyl (~1.3 ppm) and methyl ester groups (~3.7 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., observed 295.34 g/mol vs. calculated 295.34 g/mol) .
- X-ray Crystallography: Resolves ambiguities in fused-ring systems, particularly for diastereomers .
Q. What are the critical storage and stability considerations?
- Stability: The compound is hygroscopic and prone to hydrolysis. Store under anhydrous conditions at room temperature, avoiding prolonged exposure to light .
- Purity Monitoring: Regular HPLC analysis (e.g., C18 column, acetonitrile/water gradient) ensures degradation products remain <2% .
Advanced Research Questions
Q. How can reaction mechanisms for triazolo-pyrazine derivatives be elucidated to resolve contradictory data?
- Approach:
- Kinetic Studies: Monitor intermediates via in situ FTIR or LC-MS to identify rate-determining steps (e.g., cyclization vs. esterification) .
- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict transition states and explain regioselectivity in alkylation reactions .
- Case Example: Discrepancies in yields (27–94%) for similar compounds (e.g., ) may arise from competing pathways (e.g., TFA-mediated vs. base-catalyzed deprotection) .
Q. What methodologies are used to assess biological activity and resolve conflicting pharmacological data?
- In Vitro Assays:
- Enzyme Inhibition: Screen against kinases (e.g., JAK2) using fluorescence polarization assays. IC values for triazolo-pyrazines range from 0.1–10 µM, depending on substituents .
- Antimicrobial Testing: MIC assays against S. aureus and E. coli show variable potency (2–32 µg/mL), influenced by carboxylate group lipophilicity .
- Data Reconciliation: Conflicting results may stem from assay conditions (e.g., serum protein binding in cell-based vs. cell-free systems) .
Q. How can computational tools predict and optimize physicochemical properties?
- ADME Profiling: Use SwissADME to calculate logP (2.1–3.5), solubility (LogS: -4.5 to -3.2), and drug-likeness (Lipinski violations: 0–1) .
- SAR Analysis: QSAR models (e.g., MOE) correlate tert-butyl substitution with improved metabolic stability but reduced aqueous solubility .
Key Recommendations for Researchers
- Synthetic Optimization: Prioritize flow chemistry for scalability ().
- Biological Studies: Validate target engagement using SPR or ITC to resolve mechanistic ambiguities ().
- Data Reproducibility: Standardize purity protocols (HPLC ≥97%) and solvent systems (e.g., DMF vs. DCM) in collaborative studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
